N-(sec-butyl)-4-[6-(4-methylphenyl)pyrimidin-4-yl]piperazine-1-carboxamide
Description
N-(sec-butyl)-4-[6-(4-methylphenyl)pyrimidin-4-yl]piperazine-1-carboxamide is a piperazine-carboxamide derivative featuring a pyrimidine core substituted with a 4-methylphenyl group at position 6 and a sec-butyl carboxamide moiety. Piperazine-carboxamide scaffolds are widely explored in medicinal chemistry due to their versatility in modulating pharmacological properties, such as receptor binding affinity, metabolic stability, and selectivity.
Properties
Molecular Formula |
C23H18N4O4S |
|---|---|
Molecular Weight |
446.5 g/mol |
IUPAC Name |
1-[[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(4-methylphenyl)thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C23H18N4O4S/c1-14-6-8-16(9-7-14)27-22(28)20-18(10-11-32-20)26(23(27)29)13-19-24-21(25-31-19)15-4-3-5-17(12-15)30-2/h3-12H,13H2,1-2H3 |
InChI Key |
FEUYMUKLSMCEFV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(C=CS3)N(C2=O)CC4=NC(=NO4)C5=CC(=CC=C5)OC |
Origin of Product |
United States |
Preparation Methods
Carbamate-Mediated Cyclization
Ethylene diamine derivatives react with phosgene or triphosgene to form piperazine-2,5-dione intermediates, which are subsequently reduced to piperazine. Carboxamide installation occurs via reaction with sec-butyl isocyanate under anhydrous conditions. For example:
Yields range from 65–78% when using dimethylformamide (DMF) as the solvent.
Urea Derivatives as Precursors
Alternative routes employ urea derivatives, where N,N'-bis(2-chloroethyl)urea undergoes intramolecular cyclization in the presence of potassium carbonate. This method achieves 70–82% yields but requires careful temperature control (60–80°C) to avoid side reactions.
Pyrimidine Ring Construction
The 6-(4-methylphenyl)pyrimidin-4-yl group is synthesized via cyclocondensation or transition-metal-catalyzed coupling.
Cyclocondensation of 1,3-Dicarbonyl Compounds
A classic approach involves reacting 4-methylbenzamidine with 1,3-diketones or β-keto esters. For instance, ethyl acetoacetate and 4-methylbenzamidine hydrochloride undergo cyclization in ethanol under reflux (78°C, 12 hours) to form 4-methyl-6-(4-methylphenyl)pyrimidine. This method yields 60–75% product but often requires purification via recrystallization.
Suzuki-Miyaura Coupling for Aryl Group Introduction
Modern protocols utilize palladium-catalyzed cross-coupling to attach the 4-methylphenyl group. A bromopyrimidine intermediate reacts with 4-methylphenylboronic acid in the presence of Pd(PPh₃)₄ and sodium carbonate, achieving 80–85% yields under mild conditions (70°C, 6 hours).
Integration of Piperazine and Pyrimidine Moieties
Coupling the piperazine-carboxamide core with the pyrimidine subunit is achieved through nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig amination.
SNAr Reaction
The pyrimidine ring’s C4 chloride reacts with the piperazine nitrogen in dimethylacetamide (DMAc) at 120°C for 24 hours. This method requires stoichiometric potassium iodide as a catalyst, yielding 68–73% product.
Buchwald-Hartwig Amination
Palladium-catalyzed coupling using Xantphos as a ligand and cesium carbonate as a base enables efficient C–N bond formation. This method reduces reaction time to 8 hours and improves yields to 85–90%.
Functionalization with sec-Butyl and 4-Methylphenyl Groups
sec-Butyl Group Installation
The sec-butyl moiety is introduced early via carboxamide formation (Section 2.1) or late-stage alkylation. Late-stage methods employ sec-butyl bromide and sodium hydride in tetrahydrofuran (THF), yielding 70–75%.
4-Methylphenyl Attachment
The 4-methylphenyl group is typically pre-installed during pyrimidine synthesis (Section 3.2) but can also be added via Friedel-Crafts alkylation using AlCl₃ and toluene derivatives.
Optimization and Purification
Catalytic Enhancements
Purification Techniques
-
Column chromatography (silica gel, ethyl acetate/hexane) resolves regioisomers.
-
Recrystallization from ethanol/water mixtures enhances purity to >98%.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Time (h) | Key Advantage | Limitation |
|---|---|---|---|---|
| Carbamate cyclization | 65–78 | 24 | High purity | Requires toxic phosgene derivatives |
| Suzuki-Miyaura coupling | 80–85 | 6 | Regioselective | Palladium cost |
| Buchwald-Hartwig | 85–90 | 8 | Efficient C–N coupling | Sensitive to moisture |
Chemical Reactions Analysis
Types of Reactions
1-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(4-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The oxadiazole ring can be reduced to form amines or other reduced derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield aldehydes or acids, while substitution reactions can introduce halogens, alkyl groups, or other functional groups onto the aromatic rings .
Scientific Research Applications
Anticancer Applications
The compound has shown promising results in anticancer research, particularly through its ability to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines.
Case Studies:
- A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against human cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer) cells. The IC50 values were reported as follows:
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 12.5 |
| MCF-7 | 15.0 |
These findings suggest that the compound could serve as a lead for developing new anticancer agents, particularly due to its selective action on cancer cells while sparing normal cells .
Enzyme Inhibition
N-(sec-butyl)-4-[6-(4-methylphenyl)pyrimidin-4-yl]piperazine-1-carboxamide has been investigated for its potential as an enzyme inhibitor. Specifically, it has been noted for its action on serine-threonine kinases, which are crucial in various signaling pathways related to cancer progression and other diseases.
Findings:
- The compound has been identified as a modulator of p70S6 kinase, which plays a significant role in cell growth and proliferation. Inhibition of this kinase can lead to reduced tumor growth and enhanced apoptosis in cancer cells .
Anti-inflammatory Effects
Preliminary studies indicate that this compound may possess anti-inflammatory properties. This is particularly relevant for conditions characterized by chronic inflammation.
Mechanism:
- The structure of the compound suggests potential inhibition of pro-inflammatory cytokines, which are key players in inflammatory responses. This could make the compound a candidate for treating inflammatory diseases .
Pharmacological Insights
The pharmacological profile of this compound indicates a multifaceted approach to drug design, focusing on enhancing therapeutic efficacy while minimizing side effects.
Key Characteristics:
- Molecular Weight: 560.7 g/mol
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 10
- Rotatable Bond Count: 10
These properties contribute to its bioavailability and interaction with biological targets, making it a suitable candidate for further development in pharmaceutical applications .
Mechanism of Action
The mechanism of action of 1-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(4-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit key enzymes involved in inflammatory pathways, reducing the production of pro-inflammatory mediators .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The pharmacological and physicochemical properties of piperazine-carboxamides are highly dependent on substituents and core heterocycles. Below is a detailed comparison with key analogs:
Table 1: Structural and Pharmacological Comparison
Key Observations
Core Heterocycle Influence: Pyrimidine derivatives (e.g., the target compound) are associated with kinase inhibition or receptor antagonism, as seen in YM580’s AR antagonism . Quinazolinone analogs (A3) exhibit distinct NMR profiles and moderate yields, suggesting steric or electronic effects from the fluorophenyl group .
Substituent Effects :
- Electron-Withdrawing Groups (EWGs) : Fluorine or chlorine on the phenyl ring (A2–A6) enhances metabolic stability but may reduce solubility .
- Bulkier Groups : The sec-butyl group in the target compound may improve lipophilicity compared to ethyl () or benzyl () substituents.
Pharmacological Selectivity: Carboxamide linkers are critical for receptor binding. For example, removing the carbonyl group in dopamine D3R ligands reduced selectivity by >100-fold . YM580’s trifluoromethyl and cyano groups contribute to its exceptional AR antagonism (ED₅₀ = 2.2 mg/kg/day) .
Conformational Flexibility :
- Piperazine rings in chair conformations (e.g., ) may enhance binding to planar receptor pockets, whereas boat conformations could disrupt interactions.
Biological Activity
N-(sec-butyl)-4-[6-(4-methylphenyl)pyrimidin-4-yl]piperazine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
This compound has been identified as a protein tyrosine kinase inhibitor . Protein tyrosine kinases (PTKs) play crucial roles in cellular signaling pathways related to cell growth and differentiation. Inhibition of these kinases can lead to antitumor effects, making this compound a candidate for cancer therapy .
Anticancer Activity
The compound has demonstrated promising activity against various cancer cell lines. In vitro studies indicate that it inhibits cell proliferation and induces apoptosis in cancer cells through the modulation of specific signaling pathways associated with PTKs .
Selectivity and Efficacy
Research has shown that this compound exhibits selectivity for certain kinases over others, which is crucial for minimizing side effects in therapeutic applications. For instance, its selectivity for CDK4 and CDK6 has been highlighted, suggesting its potential use in treating cancers characterized by dysregulation of these kinases .
Case Studies
Case Study 1: In Vitro Efficacy Against Cancer Cell Lines
A study evaluated the efficacy of this compound against several cancer cell lines, including breast and lung cancer. The results indicated an IC50 value in the low micromolar range, demonstrating significant potency compared to standard chemotherapeutics .
Case Study 2: Preclinical Trials
In a preclinical trial involving xenograft models, the compound was administered to mice bearing human tumors. The results showed a marked reduction in tumor size after treatment, supporting its potential as an effective anticancer agent .
Data Summary
| Property | Value |
|---|---|
| Chemical Formula | C₁₈H₂₃N₅O |
| Molecular Weight | 325.40 g/mol |
| IC50 (Cancer Cell Lines) | Low micromolar (exact values vary) |
| Selectivity | High for CDK4/6 |
Q & A
Q. What are the optimal synthetic routes for preparing N-(sec-butyl)-4-[6-(4-methylphenyl)pyrimidin-4-yl]piperazine-1-carboxamide, and how do reaction conditions influence yield?
The synthesis of piperazine-carboxamide derivatives typically involves multi-step protocols. For example:
- Core piperazine formation : Reacting ethylenediamine derivatives with halogenated intermediates under basic conditions (e.g., K₂CO₃ in DMF) to form the piperazine ring .
- Substituent introduction : The sec-butyl group can be introduced via nucleophilic substitution or reductive amination. For pyrimidin-4-yl attachment, Suzuki-Miyaura coupling with 4-methylphenylboronic acid is effective .
- Carboxamide linkage : CDI (1,1'-carbonyldiimidazole) or EDC/HOBt-mediated coupling ensures efficient amide bond formation .
Q. Key factors affecting yield :
Q. How can NMR spectroscopy resolve structural ambiguities in this compound?
NMR is critical for confirming regiochemistry and substituent orientation:
- ¹H NMR : Protons on the sec-butyl group (δ 0.8–1.5 ppm) and pyrimidine ring (δ 8.0–9.0 ppm) show distinct splitting patterns. Overlapping signals in crowded regions (e.g., piperazine CH₂ groups) can be resolved using 2D COSY or HSQC .
- ¹³C NMR : The carbonyl carbon (C=O) appears at ~165–170 ppm, while aromatic carbons (pyrimidine and 4-methylphenyl) resonate at 120–150 ppm .
- Contradiction resolution : Compare experimental shifts with computational predictions (DFT-based tools) or reference analogs like tert-butyl piperazine derivatives .
Q. What analytical techniques are essential for purity assessment?
- HPLC-MS : Quantifies impurities (e.g., unreacted intermediates) and confirms molecular weight (e.g., [M+H]⁺ peak).
- Elemental analysis : Validates C, H, N content (±0.3% deviation from theoretical values) .
- TGA/DSC : Assess thermal stability and polymorphic forms (melting points: 158–204°C in analogous compounds) .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the pyrimidine or piperazine rings) influence biological activity?
Structure-activity relationship (SAR) studies highlight:
- Pyrimidine substituents : Electron-withdrawing groups (e.g., Cl, CF₃) enhance binding to targets like kinase enzymes by increasing hydrophobic interactions .
- Piperazine flexibility : Bulky groups (e.g., tert-butyl) reduce conformational freedom, potentially improving selectivity .
- Carboxamide linkage : Replacing the sec-butyl group with cyclopropylmethyl or benzofuran derivatives alters pharmacokinetics (e.g., logP, solubility) .
Q. Example data :
| Modification | Bioactivity (IC₅₀) | Selectivity Index |
|---|---|---|
| 4-Methylphenyl | 12 nM | 15x |
| 2,3-Dichlorophenyl | 8 nM | 8x |
| 2-Methoxyphenyl | 25 nM | 30x |
Q. What computational strategies predict binding modes with biological targets?
- Molecular docking (AutoDock Vina) : Simulate interactions with receptors (e.g., dopamine D3 or carbonic anhydrase). The pyrimidine ring often forms π-π stacking with aromatic residues, while the piperazine nitrogen hydrogen-bonds to catalytic sites .
- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories. Key metrics include RMSD (<2 Å) and binding free energy (MM/PBSA) .
- Contradiction analysis : Cross-validate docking results with mutagenesis data (e.g., Ala-scanning of receptor residues) .
Q. How can researchers resolve contradictory in vitro data (e.g., enzyme inhibition vs. cytotoxicity)?
- Dose-response curves : Test concentrations from 1 nM to 100 µM to identify off-target effects.
- Assay conditions : Vary pH (6.5–7.5), ionic strength, and co-factors (e.g., Mg²⁺) to mimic physiological environments .
- Counter-screening : Use unrelated targets (e.g., hERG channel) to rule out nonspecific binding .
Case study : A compound with 90% enzyme inhibition at 10 nM showed cytotoxicity at 1 µM due to reactive metabolite formation. Resolved via CYP450 inhibition screening .
Q. What are the challenges in crystallizing this compound, and how can they be addressed?
- Low solubility : Use mixed solvents (e.g., DMSO/water) or co-crystallization agents (e.g., cyclodextrins) .
- Polymorphism : Screen >10 solvent systems (e.g., ethanol, acetonitrile) at varying temperatures.
- Data collection : Synchrotron X-ray sources (λ = 0.7–1.0 Å) improve resolution for small-molecule crystals (<0.8 Å) .
Q. How do stability studies inform storage and handling protocols?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
